molecular formula C6H12O B1520519 (1R)-1-cyclobutylethan-1-ol CAS No. 1257214-06-4

(1R)-1-cyclobutylethan-1-ol

Cat. No.: B1520519
CAS No.: 1257214-06-4
M. Wt: 100.16 g/mol
InChI Key: PFGPCAYJUYSJJS-RXMQYKEDSA-N
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Description

(1R)-1-Cyclobutylethanol is an organic compound characterized by a cyclobutyl group attached to an ethanol moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cyclobutylethan-1-ol typically involves the reduction of cyclobutanone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in the presence of chiral catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of cyclobutanone under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-Cyclobutylethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to cyclobutanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction to cyclobutylmethanol using stronger reducing agents.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Cyclobutanone.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobutyl chloride.

Scientific Research Applications

(1R)-1-Cyclobutylethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-cyclobutylethan-1-ol involves its interaction with specific molecular targets, depending on its application. In biochemical pathways, it may act as a substrate or inhibitor, influencing enzymatic reactions. The cyclobutyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the chiral center.

    Cyclobutylmethanol: Similar structure with an additional methylene group.

    Cyclobutylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness: (1R)-1-Cyclobutylethanol is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. This makes it a valuable compound in the synthesis of enantiomerically pure substances.

Properties

IUPAC Name

(1R)-1-cyclobutylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPCAYJUYSJJS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257214-06-4
Record name (1R)-1-cyclobutylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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